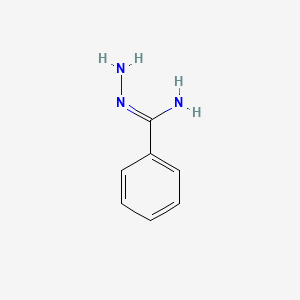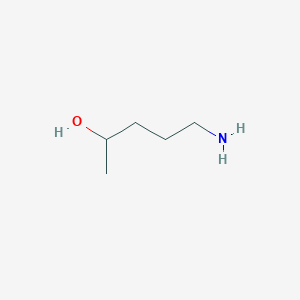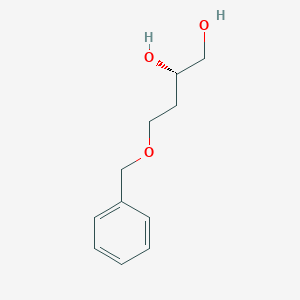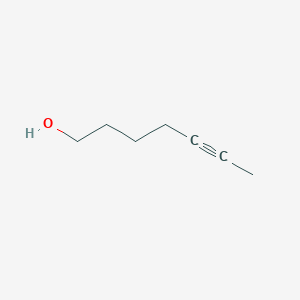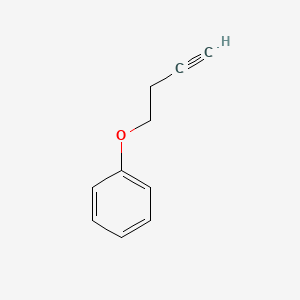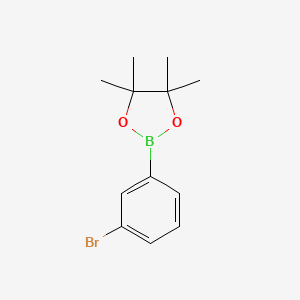![molecular formula C8H13NO B1279298 螺[1-氮杂双环[2.2.2]辛烷-3,2'-环氧乙烷] CAS No. 41353-91-7](/img/structure/B1279298.png)
螺[1-氮杂双环[2.2.2]辛烷-3,2'-环氧乙烷]
描述
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] is a compound that is part of a class of spirocyclic structures, which are known for their unique chemical and physical properties due to the presence of a spiro junction, where two rings are joined at a single atom. These compounds are of significant interest in medicinal chemistry and materials science due to their potential applications.
Synthesis Analysis
The synthesis of related spirocyclic compounds has been explored in various studies. For instance, a chiral synthesis of a potent and selective alpha7 nicotinic receptor agonist, which is a conformationally restricted analogue of acetylcholine, was achieved through a direct, short chiral synthesis involving the attack of a dianion on quinuclidin-3-one, followed by selective precipitation . Another study reported the immobilization of 1,4-diazabicyclo[2.2.2]octane (DABCO) over mesoporous silica SBA-15 as an efficient heterogeneous base catalyst for the synthesis of functionalized spirochromene derivatives . Additionally, a highly stereoselective synthesis of a spiro-cineole scaffold was enabled by Ag(I)/Brønsted acid relay catalysis, demonstrating the creation of four stereogenic centers from 2-alkynylbenzaldehydes and styrenes .
Molecular Structure Analysis
Spirocyclic compounds often contain multiple stereogenic centers and exhibit a rigid three-dimensional structure. The synthesis of spiro-2-oxabicyclo[2.2.2]octane, for example, involves the formation of a highly strained spiro junction with excellent stereoselectivities . The rigidity and stereochemistry of these molecules are crucial for their biological activity and interactions with other molecules.
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions due to their unique structural features. The synthesis of spiro[2,2-dimethyl-benzofuran, bicyclo[4.2.0]octane]-7'-one involves Wolff rearrangement and cycloaddition, leading to products with a special fused and spirocyclic oxygen-containing rigid skeleton structure . These reactions highlight the reactivity of spirocyclic compounds and their potential for creating diverse molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The presence of a spiro junction imparts a degree of rigidity and can affect the compound's boiling point, melting point, solubility, and stability. The stereoselectivity in their synthesis is also indicative of their chiral nature, which is important for their biological activity. The studies mentioned do not provide specific physical and chemical properties for Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane], but they do illustrate the general characteristics of spirocyclic compounds .
科学研究应用
Application 1: Intermediate in Cevimeline Preparation
- Summary of the Application : Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane] Hydrochloride is used as an intermediate in the preparation of Cevimeline, a medication used to treat dry mouth due to Sjögren’s syndrome and radiation therapy .
- Results or Outcomes : The outcome of using this compound as an intermediate is the production of Cevimeline, a medication with therapeutic benefits .
Application 2: Agonist at the Alpha 7 Nicotinic Acetylcholine Receptor
- Summary of the Application : Spiro[1-azabicyclo[2.2.2]octane-3,5’-oxazolidin-2’-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor .
- Results or Outcomes : The outcome of using this compound as an agonist is the stimulation of the alpha 7 nicotinic acetylcholine receptor, which can be used to study the function of this receptor in the nervous system .
属性
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-9-4-2-7(1)8(5-9)6-10-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCHQBRUARUTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437958 | |
| Record name | Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
CAS RN |
41353-91-7 | |
| Record name | Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

